molecular formula C13H28Cl2N2 B2524350 (1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1286265-56-2

(1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride

Cat. No.: B2524350
CAS No.: 1286265-56-2
M. Wt: 283.28
InChI Key: HRXIAALAUHIFSH-MQQSYLBWSA-N
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Description

(1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a cyclohexylmethyl group and two amine groups, making it a versatile building block for various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the necessary functional groups.

    Substitution: The cyclohexylmethyl group is introduced through a substitution reaction, where a suitable cyclohexylmethyl halide reacts with the diamine.

Industrial Production Methods

Industrial production of this compound often involves the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The process typically includes:

    Catalytic Hydrogenation: Using catalysts like RANEY® Ni to achieve high selectivity and yield.

    Purification: The product is purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form cyclic structures.

    Reduction: Reduction reactions can be used to modify the amine groups or to reduce any oxidized intermediates.

    Substitution: The amine groups can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halides and other electrophiles are used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of pharmaceuticals and other industrial chemicals.

Scientific Research Applications

(1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which (1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The cyclohexylmethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Cyclohexanediamine: A simpler analogue without the cyclohexylmethyl group.

    Cyclohexylamine: Contains only one amine group and lacks the additional cyclohexane ring.

    N-Cyclohexylcyclohexanamine: Similar structure but with different substitution patterns.

Uniqueness

(1R*,4R*)-N1-(Cyclohexylmethyl)cyclohexane-1,4-diamine dihydrochloride is unique due to its dual amine groups and the presence of a cyclohexylmethyl substituent, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and materials with specific characteristics.

Properties

IUPAC Name

4-N-(cyclohexylmethyl)cyclohexane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h11-13,15H,1-10,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXIAALAUHIFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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